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Abstract
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein

interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By

targeting this key interaction, MM-589 effectively inhibits the histone methyltransferase activity

of the MLL complex, which is crucial for the regulation of gene expression, particularly in the

context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview

of the available pharmacokinetic data for MM-589, details the experimental protocols used for

its in vitro characterization, and visualizes its mechanism of action and experimental workflows.

While extensive in vitro data highlights the potency and selectivity of MM-589, publicly available

in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data

are limited at the time of this report.

Introduction
Mixed lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute

leukemias in both children and adults. The resulting fusion proteins aberrantly recruit the

histone H3 lysine 4 (H3K4) methyltransferase complex, leading to the upregulation of

leukemogenic target genes such as the HOX genes. The interaction between the MLL protein

and WDR5, a core component of the MLL complex, is essential for the complex's stability and

enzymatic activity.[1][2] Therefore, disrupting the MLL-WDR5 interaction presents a promising

therapeutic strategy.
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MM-589 was developed as a highly potent and selective inhibitor of this interaction.[3][4] Its

macrocyclic peptide structure is optimized for high-affinity binding to WDR5, leading to the

inhibition of MLL histone methyltransferase activity and subsequent downregulation of target

gene expression. This guide summarizes the key findings related to the pharmacokinetics and

pharmacodynamics of MM-589.

Quantitative Pharmacokinetic and
Pharmacodynamic Data
The following tables summarize the in vitro potency and cellular activity of MM-589 based on

available literature.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

Parameter Value Description

WDR5 Binding IC50 0.90 nM

Concentration of MM-589

required to inhibit 50% of

binding to WDR5.[1][3][4][5]

WDR5 Binding Ki <1 nM

Inhibition constant, indicating

high affinity of MM-589 for

WDR5.[1][3]

MLL HMT Activity IC50 12.7 nM

Concentration of MM-589

required to inhibit 50% of the

MLL histone methyltransferase

activity.[1][3][5]

Table 2: Cellular Activity in Leukemia Cell Lines
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Cell Line Genotype IC50 Description

MV4-11 MLL-AF4 0.25 µM

Potent inhibition of cell

growth in a human

leukemia cell line with

an MLL translocation.

[4]

MOLM-13 MLL-AF9 0.21 µM

Potent inhibition of cell

growth in another

human leukemia cell

line with an MLL

translocation.

HL-60 MLL-wildtype 8.6 µM

Weaker activity in a

cell line without an

MLL translocation,

indicating selectivity.

[4]

MM-589 has been reported to be over 40 times more potent than its predecessor, MM-401.[3]

Experimental Protocols
While the full detailed protocols require access to the primary research articles, the following

methodologies are standard for the characterization of inhibitors like MM-589.

WDR5-MLL Interaction Binding Assay (AlphaLISA)
A likely method for determining the IC50 value for WDR5 binding is the AlphaLISA

(AlphaScreen) assay, a bead-based immunoassay.

Reagents: Biotinylated MLL peptide, Glutathione S-transferase (GST)-tagged WDR5 protein,

Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.

Procedure:
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GST-WDR5 is incubated with the biotinylated MLL peptide in the presence of varying

concentrations of MM-589.

Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.

In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity

through the WDR5-MLL interaction.

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the

Acceptor bead, leading to light emission at 520-620 nm.

MM-589 disrupts the WDR5-MLL interaction, separating the beads and causing a

decrease in the AlphaLISA signal.

Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine

the IC50 value.

MLL Histone Methyltransferase (HMT) Assay
The inhibitory effect of MM-589 on the enzymatic activity of the MLL complex is likely assessed

using a histone methyltransferase assay.

Reagents: Reconstituted MLL complex (containing MLL, WDR5, RbBP5, and ASH2L),

histone H3 substrate, and S-adenosyl-L-[³H]-methionine (as a methyl donor).

Procedure:

The MLL complex is incubated with the histone H3 substrate and varying concentrations of

MM-589.

The enzymatic reaction is initiated by the addition of S-adenosyl-L-[³H]-methionine.

The reaction is allowed to proceed for a set time and then stopped.

The radiolabeled histone H3 is captured, and the amount of incorporated tritium is

measured using a scintillation counter.
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Data Analysis: The level of histone methylation is plotted against the inhibitor concentration

to calculate the IC50 value.

Cell Proliferation Assay
The cytotoxic or cytostatic effects of MM-589 on leukemia cell lines are typically measured

using a cell viability assay.

Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under

standard conditions.

Procedure:

Cells are seeded in 96-well plates and treated with a range of MM-589 concentrations.

After a specified incubation period (e.g., 72 hours), a viability reagent (such as MTS or

CellTiter-Glo) is added.

The absorbance or luminescence is measured, which correlates with the number of viable

cells.

Data Analysis: The cell viability is plotted against the drug concentration to determine the

IC50 value.

Visualizations
Signaling Pathway of MM-589 Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3028470?utm_src=pdf-body
https://www.benchchem.com/product/b3028470?utm_src=pdf-body
https://www.benchchem.com/product/b3028470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical AssaysCellular Assays

WDR5-MLL Binding Assay
(e.g., AlphaLISA)

Determine Binding IC50

MLL HMT Assay

Determine HMT IC50

Leukemia Cell Lines
(MV4-11, MOLM-13, HL-60)

Cell Proliferation Assay
(e.g., MTS)

Determine Cellular IC50

MM-589 Synthesis
& Purification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. cancer-research-network.com [cancer-research-network.com]

3. researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]

5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589)
Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL)
Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Investigating the Pharmacokinetics of MM-589: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3028470?utm_src=pdf-body-img
https://www.benchchem.com/product/b3028470?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/literature/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction.html
https://www.cancer-research-network.com/2019/05/15/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction/
https://www.researchgate.net/publication/317555800_Discovery_of_a_Highly_Potent_Cell-Permeable_Macrocyclic_Peptidomimetic_MM-589_Targeting_the_WD_Repeat_Domain_5_Protein_WDR5-Mixed_Lineage_Leukemia_MLL_Protein-Protein_Interaction
https://www.medchemexpress.com/MM-589.html
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://www.benchchem.com/product/b3028470#investigating-the-pharmacokinetics-of-mm-589
https://www.benchchem.com/product/b3028470#investigating-the-pharmacokinetics-of-mm-589
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3028470#investigating-the-pharmacokinetics-of-mm-
589]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3028470#investigating-the-pharmacokinetics-of-mm-589
https://www.benchchem.com/product/b3028470#investigating-the-pharmacokinetics-of-mm-589
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028470?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

